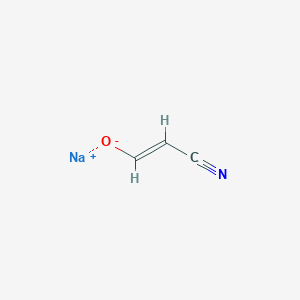
Sodium 2-cyanoethen-1-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-cyanoethen-1-olate is an organic compound with the molecular formula C₃H₂NNaO. It is a sodium salt derivative of 2-cyanoethen-1-ol and is known for its reactivity and versatility in various chemical reactions. This compound is often used in synthetic organic chemistry due to its ability to act as a nucleophile and participate in various addition and substitution reactions.
準備方法
Synthetic Routes and Reaction Conditions: Sodium 2-cyanoethen-1-olate can be synthesized through several methods. One common method involves the reaction of 3-hydroxyacrylonitrile sodium salt with sodium tert-butoxide in tert-butyl alcohol at 50°C for 8 hours . Another method involves the reaction of 3-hydroxyacrylonitrile sodium salt with sodium methoxide in methanol at 60°C for 12 hours .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
化学反応の分析
Types of Reactions: Sodium 2-cyanoethen-1-olate undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to electrophilic carbonyl compounds to form β-hydroxy nitriles.
Substitution Reactions: It can participate in substitution reactions with alkyl halides to form substituted nitriles.
Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves aldehydes or ketones as electrophiles, often in the presence of a base like sodium hydroxide.
Substitution Reactions: Alkyl halides are commonly used, with the reaction often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Cyclization Reactions: These reactions often require heating and the presence of catalysts like Lewis acids.
Major Products: The major products formed from these reactions include β-hydroxy nitriles, substituted nitriles, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Sodium 2-cyanoethen-1-olate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to form bioactive heterocycles.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of sodium 2-cyanoethen-1-olate involves its ability to act as a nucleophile. It can attack electrophilic centers in various substrates, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile. In biological systems, it may interact with enzymes and other proteins, leading to potential therapeutic effects.
類似化合物との比較
- Sodium 2-methoxyethan-1-olate
- Sodium 2-chloroethen-1-olate
- Sodium 2-oxoethan-1-olate
Comparison: Sodium 2-cyanoethen-1-olate is unique due to the presence of the cyano group, which enhances its reactivity and allows it to participate in a wider range of chemical reactions compared to its analogs. The cyano group also imparts different electronic properties, making it a valuable intermediate in the synthesis of various organic compounds.
特性
分子式 |
C3H2NNaO |
|---|---|
分子量 |
91.04 g/mol |
IUPAC名 |
sodium;(E)-2-cyanoethenolate |
InChI |
InChI=1S/C3H3NO.Na/c4-2-1-3-5;/h1,3,5H;/q;+1/p-1/b3-1+; |
InChIキー |
RVWXWSHDXJZSJR-KSMVGCCESA-M |
異性体SMILES |
C(=C/[O-])\C#N.[Na+] |
正規SMILES |
C(=C[O-])C#N.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Azabicyclo[3.2.0]heptane-2-carbonitrile](/img/structure/B13792342.png)
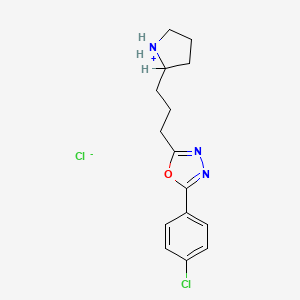
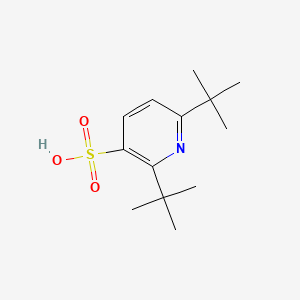

![1H-Cyclopropa[3,4]pyrrolo[1,2-B]pyridazine](/img/structure/B13792358.png)
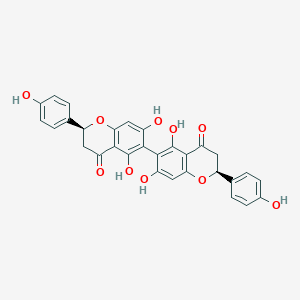

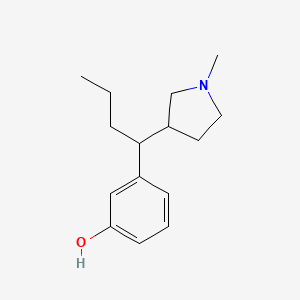

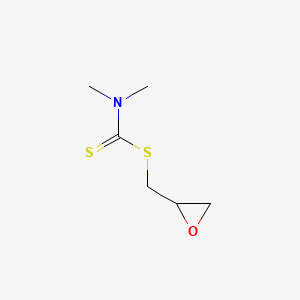
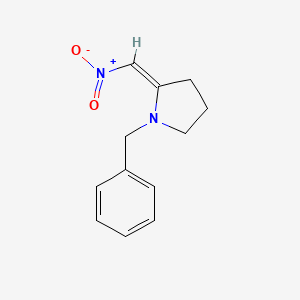
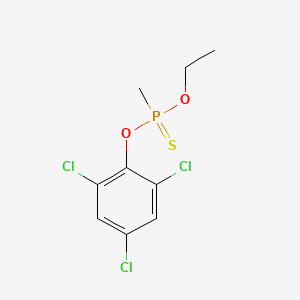

![Bicyclo[2.2.2]oct-2-ene-1-carbonyl fluoride](/img/structure/B13792400.png)
